molecular formula C6H9NO2 B1418909 2-hydroxy-N-(prop-2-yn-1-yl)propanamide CAS No. 1153760-77-0

2-hydroxy-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B1418909
CAS No.: 1153760-77-0
M. Wt: 127.14 g/mol
InChI Key: LDDHATGHIWWNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound serves as a versatile building block in organic synthesis, particularly in click chemistry and drug development. Its structure combines a polar hydroxy group with a reactive alkyne, enabling applications in bioconjugation, polymer chemistry, and pharmaceuticals . Commercial availability through suppliers like CymitQuimica underscores its relevance in research .

Properties

IUPAC Name

2-hydroxy-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h1,5,8H,4H2,2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDHATGHIWWNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of propargylamine with 2-hydroxypropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(prop-2-yn-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-hydroxy-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The propynyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-hydroxy-N-(prop-2-yn-1-yl)propanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

a. N-(Prop-2-yn-1-yl)propanamide Derivatives
Compound Name Substituents Key Applications References
This compound -OH at C2 Click chemistry, polymer crosslinking, drug intermediates
2-Chloro-N-(prop-2-yn-1-yl)propanamide -Cl at C2 (replaces -OH) Agrochemical precursors, reactive intermediates
3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide Furan-2-yl at C3 PNA crosslinking via CuAAC, bioconjugation
Click-melphalan [(S)-2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)-N-(prop-2-yn-1-yl)propanamide] -NH2 at C2, phenyl-chloroethyl groups at C3 DNA interstrand crosslinking, cancer therapy

Key Observations :

  • Polarity and Reactivity : The hydroxyl group in this compound enhances hydrogen bonding and solubility in polar solvents compared to chloro or alkyl-substituted analogs .
  • Biological Targeting : Click-melphalan’s DNA-targeting efficacy arises from its chloroethyl and phenyl groups, unlike the hydroxy variant, which lacks such bioactivity .
b. Aromatic and Heterocyclic Modifications
Compound Name Structural Features Applications References
2-(2-Chloro-4-formyl-6-methoxyphenoxy)-N-(prop-2-yn-1-yl)propanamide Phenoxy group with chloro, methoxy, and formyl substituents Herbicide development, agrochemicals
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide Thiazole and sulfinyl groups Pesticidal compositions

Key Observations :

  • Agrochemical Utility: Aromatic substituents (e.g., thiazole, phenoxy) enhance binding to biological targets in pests, a trait absent in the simpler hydroxypropanamide .

Physicochemical Properties

Property This compound 2-Chloro-N-(prop-2-yn-1-yl)propanamide Click-melphalan
Molecular Formula C6H9NO2 C6H8ClNO C14H18Cl2N3O2
Molecular Weight (g/mol) 143.14 145.59 326.22
Boiling Point (°C) Not reported 277.1 (predicted) Not reported
pKa ~3-4 (carboxylic acid-like) 12.83 (predicted) ~8-9 (amine group)
Solubility High in polar solvents Moderate in organic solvents Low in water, high in DMSO

Sources :

Key Observations :

  • The hydroxyl group lowers the pKa compared to chloro analogs, favoring ionization in physiological conditions .
  • Click-melphalan’s higher molecular weight and hydrophobicity limit aqueous solubility but enhance membrane permeability .

Biological Activity

2-Hydroxy-N-(prop-2-yn-1-yl)propanamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a hydroxyl group and a propynyl group, which are responsible for its distinct chemical reactivity. The presence of these functional groups allows for the formation of hydrogen bonds with biological molecules, influencing their structure and function. This unique combination is not commonly found in similar compounds, making this compound a valuable candidate for further research .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can interact with specific enzymes, potentially modulating their activity. The hydroxyl group enhances binding affinity to certain receptors or enzymes, which may lead to therapeutic effects .
  • Reactive Intermediates : The propynyl group can participate in chemical reactions that produce reactive intermediates, which may interact with cellular components and influence biological pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound has the potential to be developed into an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through specific interactions with cellular pathways:

  • Histone Deacetylase Inhibition : There is evidence suggesting that the compound may inhibit histone deacetylases, leading to changes in gene expression through the accumulation of acetylated histones . This mechanism is crucial in cancer therapy as it can reactivate tumor suppressor genes.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various monomeric alkaloids included this compound among compounds tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good activity .
  • Anticancer Mechanism : In vitro studies have shown that treatment with this compound resulted in significant cell death in certain cancer cell lines, attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-N-(prop-2-yn-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-hydroxy-N-(prop-2-yn-1-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.